

Application Notes and Protocols for Qualitative hCG Pregnancy Testing in Research

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Compound of Interest

Compound Name: *Clinitest*

Cat. No.: *B1228898*

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Topic: Use of **Clinitest** for Qualitative hCG Pregnancy Testing in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human chorionic gonadotropin (hCG) is a glycoprotein hormone produced by the developing placenta shortly after conception, making it a reliable marker for the early detection of pregnancy.[1][2][3] In a research setting, particularly in clinical trials and studies involving women of childbearing potential, accurate and rapid pregnancy testing is crucial to ensure participant safety and data integrity.[4][5]

This document provides detailed application notes and protocols for the use of the **CLINITEST**® hCG test for the qualitative determination of hCG in urine. It is critical to distinguish the modern **CLINITEST**® hCG immunoassay from the historical **Clinitest** tablets.

- Modern **CLINITEST**® hCG Test: A chromatographic immunoassay for the specific qualitative detection of hCG in urine, often used with a CLINITEK Status® family of analyzers.[3][6][7][8][9] This is the appropriate method for pregnancy testing.
- Historical **Clinitest** Tablets: These tablets are used to detect reducing substances, such as glucose, in urine through a copper sulfate reduction reaction.[10][11][12][13] This method is not specific for hCG and should not be used for pregnancy testing.[13] The poisonous

ingredients in these tablets include copper sulfate, citric acid, sodium hydroxide, and sodium carbonate.[14]

These notes will focus exclusively on the modern **CLINITEST®** hCG immunoassay.

Principle of the CLINITEST® hCG Test

The **CLINITEST®** hCG test is a chromatographic immunoassay (CIA).[9] The test cassette contains a membrane pre-coated with anti-beta hCG capture antibody on the test line region and a control antibody on the control line region.[9] When a urine sample is applied, it reacts with colloidal gold particles coated with anti-beta hCG monoclonal antibody. This mixture migrates along the membrane via capillary action.[9] If hCG is present at or above the detection threshold, it will bind to the capture antibody, forming a visible line. The control line should always appear, indicating the test has worked correctly. The CLINITEK Status® analyzer automates the reading and interpretation of the test results, reducing subjectivity and the chance for error.[7][8][15]

Data Presentation

The performance of the **CLINITEST®** hCG test has been evaluated in various studies. The following table summarizes key quantitative data.

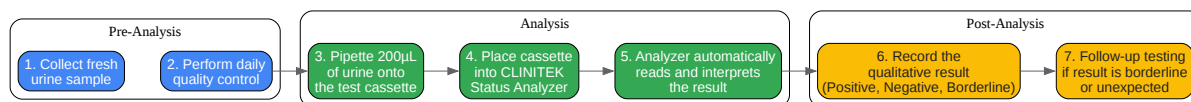
Performance Metric	Value/Range	Source(s)
Clinical Accuracy	>99%	[15]
Sensitivity	≥ 25 mIU/mL	[9][15]
Time to Result	≤ 5 minutes	[2][15]
Sample Volume	200 µL of urine	[15]
False Positive Rate (with negative samples)	≤ 0.04%	[2][16]
Agreement of Positive Results (with positive samples)	≥ 99.9%	[2]

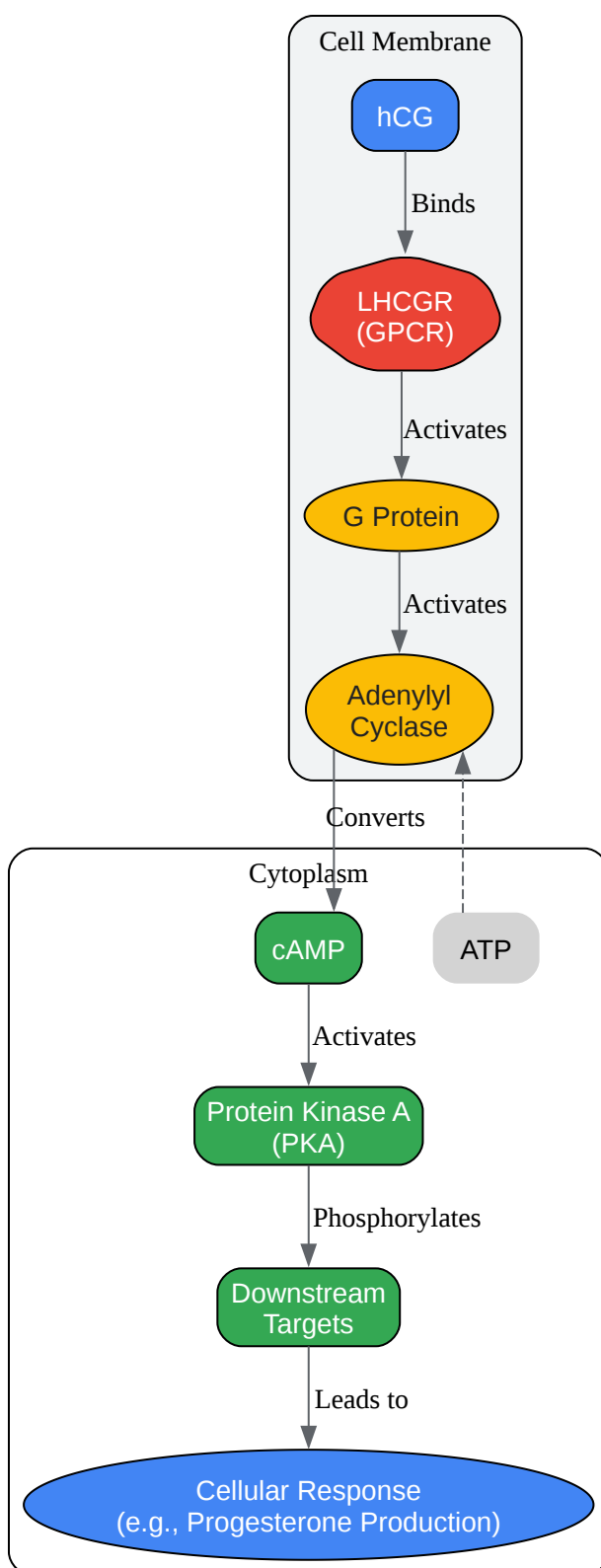
Experimental Protocols

Materials Required

- **CLINITEST®** hCG test cassettes[2]
- CLINITEK Status® family of analyzers[2][8]
- Urine collection containers
- Disposable pipettes (for sample transfer)
- Positive and negative quality control materials (e.g., Bio-Rad qUAntify Level 1 and 2)[10]
- Personal protective equipment (gloves, lab coat)

Experimental Workflow Diagram





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